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Compound Name:
carbaldehyde

Cat. No.: B1586641

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde: Synthesis,
Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals focused on the synthesis and application of heterocyclic
scaffolds. We will delve into the specific attributes of 2,3-Dihydro-1,4-benzodioxine-5-
carbaldehyde, a key building block whose structural motif is integral to a variety of
pharmacologically active agents.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, renowned for its
conformational rigidity and ability to engage with a multitude of biological targets.[1] Its
presence is noted in compounds designed as agonists and antagonists for adrenergic and
serotoninergic receptors, as well as in novel anticancer and antibacterial agents.[1] The subject
of this guide, the 5-carbaldehyde derivative, is a critical intermediate for introducing further
chemical diversity, enabling the synthesis of potent enzyme inhibitors and other therapeutic
candidates.[2] This document provides the foundational knowledge for its synthesis,
characterization, and strategic deployment in drug discovery programs.

Core Physicochemical Properties
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A precise understanding of a compound's fundamental properties is the bedrock of all
subsequent experimental work. The key identifiers and physical data for 2,3-Dihydro-1,4-
benzodioxine-5-carbaldehyde are summarized below.

Property Value Source(s)
Molecular Formula CoHsOs3 [31[41[5]
Molecular Weight 164.16 g/mol [31141[5]
CAS Number 29668-43-7 [3][4]1[5]
Appearance White to light yellow solid [6]

Melting Point 62 °C [3]

Boiling Point (Predicted) 283.6 £29.0 °C [3]

Density (Predicted) 1.262 + 0.06 g/cm?3 [3]

Synthesis and Mechanistic Rationale

The construction of the 2,3-dihydro-1,4-benzodioxine ring system is most commonly achieved
via a Williamson ether synthesis. This strategy involves the reaction of a catechol precursor
with a 1,2-dielectrophile. For the synthesis of the 5-carbaldehyde isomer, the logical starting
material is 2,3-dihydroxybenzaldehyde.

Causality of Experimental Design:

» Starting Material: 2,3-dihydroxybenzaldehyde provides the required catechol moiety with the
aldehyde group correctly positioned to become the 5-substituent on the final benzodioxine
ring.

o Reagent: 1,2-Dibromoethane (or 1,2-dichloroethane) serves as the two-carbon electrophilic
linker that forms the dioxane ring.[2][6]

o Base: A moderately strong base, such as potassium carbonate (K2COs3), is employed.[2][7]
Its role is to deprotonate the phenolic hydroxyl groups of the catechol, forming a dianion.
This nucleophilic species then attacks the 1,2-dihaloethane in a double Sn2 reaction to close

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1586641?utm_src=pdf-body
https://www.benchchem.com/product/b1586641?utm_src=pdf-body
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://appretech.com/e_productshow/?1989-29668-43-7-1989.html
https://www.fishersci.ca/shop/products/2-3-dihydro-1-4-benzodioxine-5-carbaldehyde-thermo-scientific/p-4509819
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://appretech.com/e_productshow/?1989-29668-43-7-1989.html
https://www.fishersci.ca/shop/products/2-3-dihydro-1-4-benzodioxine-5-carbaldehyde-thermo-scientific/p-4509819
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://appretech.com/e_productshow/?1989-29668-43-7-1989.html
https://www.fishersci.ca/shop/products/2-3-dihydro-1-4-benzodioxine-5-carbaldehyde-thermo-scientific/p-4509819
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146386.html
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://chembk.com/en/chem/1,4-BENZODIOXANE-5-CARBOXALDEHYDE
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146386.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://www.mdpi.com/1422-8599/2024/2/M1812
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

the ring. The choice of K2COs is strategic; it is strong enough to facilitate the reaction but

mild enough to prevent side reactions involving the sensitive aldehyde group.

e Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal.[2][6][7] It effectively

dissolves the ionic intermediates and reactants while not participating in the reaction itself,

thus promoting the Sn2 mechanism.

o Temperature: The reaction is typically heated under reflux to ensure a sufficient rate of

reaction for both etherification steps.[2]
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Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous

compounds.[2][6]

e Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and

reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.2 eq),

and 40 mL of anhydrous dimethylformamide (DMF).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146386.html
https://www.mdpi.com/1422-8599/2024/2/M1812
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://www.benchchem.com/product/b1586641?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://wap.guidechem.com/question/what-are-the-synthesis-and-app-id146386.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1,2-
dibromoethane (1.05 eq) to the mixture dropwise.

» Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for
10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of
cold water. A precipitate may form.

o Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate the solvent under reduced pressure.

e Final Product: Purify the resulting crude solid by column chromatography on silica gel
(eluent: hexane/ethyl acetate gradient) to yield 2,3-Dihydro-1,4-benzodioxine-5-
carbaldehyde as a solid.

Strategic Importance in Drug Discovery

The aldehyde functional group at the 5-position is not merely a passive substituent; itis a
versatile chemical handle for diversification. It serves as an electrophilic center, readily
participating in a wide array of chemical transformations to build more complex molecular
architectures.

A prime example of its utility is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1)
inhibitors.[2] PARP1 is a critical enzyme in the DNA single-strand break repair pathway, and its
inhibition is a clinically validated strategy in oncology. The 5-carbaldehyde can be oxidized to
the corresponding 5-carboxylic acid, which is then converted to a 5-carboxamide.[2] This
carboxamide moiety is often crucial for binding to the nicotinamide-binding pocket of the
PARP1 enzyme.
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Role as a key synthetic intermediate.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable. A combination of spectroscopic methods is
required to validate the identity and purity of the synthesized 2,3-Dihydro-1,4-benzodioxine-5-
carbaldehyde.

Protocol: Sample Preparation and Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform
(CDCIs) or dimethyl sulfoxide (DMSO-ds).

o 'H NMR: Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm), three
aromatic protons on the benzene ring (~6.9-7.5 ppm), and two sets of methylene protons
from the dioxane ring, which will appear as multiplets around 4.3-4.4 ppm.[2]

o 18C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons
(~115-150 ppm), and the two equivalent methylene carbons of the dioxane ring (~64

ppm).[2]
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e Mass Spectrometry (MS):

o Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

o Analysis: Use Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry
(GC-MS). The primary ion observed should correspond to the molecular weight [M+H]* at
m/z 165.05 or the molecular ion [M]* at m/z 164.05.

e Infrared (IR) Spectroscopy:
o Preparation: Analyze as a KBr pellet or a thin film.

o Analysis: Expect a strong, characteristic C=0 stretching vibration for the aldehyde at
~1680-1700 cm~1. Also look for C-O-C ether stretches around 1250 cm~! and aromatic
C=C stretches around 1600 cm~1.

Conclusion

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is more than a catalog chemical; it is a
strategically valuable intermediate for medicinal chemistry and drug discovery. Its
straightforward synthesis and the chemical versatility of its aldehyde group provide a reliable
entry point into novel classes of pharmacologically relevant molecules, most notably PARP1
inhibitors. The protocols and data presented in this guide offer a robust framework for its
synthesis, characterization, and intelligent application in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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